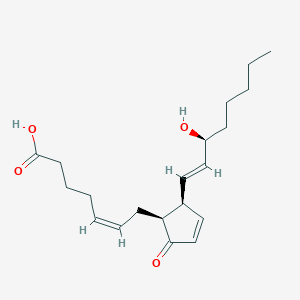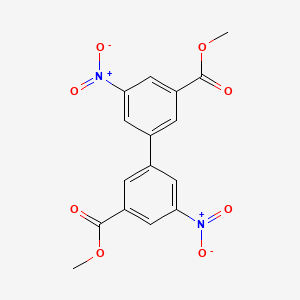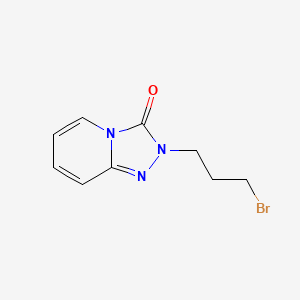
8-Isoprostaglandin A2
Übersicht
Beschreibung
8-iso Prostaglandin A2 is a prostanoid.
Wissenschaftliche Forschungsanwendungen
Biomarker des Lungenkrebsrisikos
8-Iso-Prostaglandin F2α, eine Form von 8-Isoprostaglandin A2, ist ein Biomarker der Lipidperoxidation und eines der am häufigsten verwendeten Messgrößen für oxidativen Stress . Es ist ein etablierter Biomarker für das Lungenkrebsrisiko . Eine Studie ergab signifikante Unterschiede in den mittleren 8-Isoprostan-Werten zwischen Lungenkrebspatienten, Patienten mit gutartigen Lungenknoten und Patienten mit chronisch obstruktiver Lungenerkrankung (COPD) oder Asthma .
Biomarker von Herz-Kreislauf-Erkrankungen
This compound wurde als Mediator von Herz-Kreislauf-Erkrankungen und als verantwortlich für die Erhöhung des Herz-Kreislauf-Risikos identifiziert . Es ist eine aus Lipidperoxidation abgeleitete Verbindung, die den endogenen oxidativen Stress anzeigen kann, mit einer großen Menge an Beweisen, die mit Herz-Kreislauf-Erkrankungen in Verbindung gebracht werden .
Indikator für Atherosklerose
Atherosklerose ist die am besten untersuchte Erkrankung in Bezug auf oxidativen Stress . Oxidativer Stress ist mit Zuständen verbunden, die dem atherosklerotischen Prozess zugrunde liegen, wie z. B. Endotheldysfunktion und Entzündung .
Indikator für Bluthochdruck
Erhöhter oxidativer Stress wurde in die Pathophysiologie von Bluthochdruck verwickelt . Die Bewertung von Verbindungen mit oxidativem Stress wie this compound kann zusätzliche prognostische Prädiktoren unter solchen Bedingungen darstellen .
Indikator für Lungenerkrankungen
Lungenerkrankungen wie Asthma wurden mit erhöhtem oxidativem Stress in Verbindung gebracht
Eigenschaften
IUPAC Name |
(Z)-7-[(1S,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHXHCUNDDAEOZ-UKUWKSPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348063 | |
| Record name | 8-Isoprostaglandin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474391-66-7 | |
| Record name | 8-Isoprostaglandin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474391667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Isoprostaglandin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 8-iso-Prostaglandin A2 exert its biological effects?
A: Research indicates that 8-iso-Prostaglandin A2 interacts with the transient receptor potential A1 (TRPA1) ion channel, causing its activation. [] This interaction triggers a downstream cascade, leading to neuronal excitation, particularly in nociceptive neurons associated with pain sensation. []
Q2: What is the role of 8-iso-Prostaglandin A2 in angiogenesis?
A: Studies show that 8-iso-Prostaglandin A2, alongside 8-iso-Prostaglandin F2alpha and 8-iso-Prostaglandin E2, can inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis. [] This inhibition occurs through the activation of the thromboxane A2 receptor, potentially leading to Rho kinase overactivation. [] This mechanism suggests a possible role for 8-iso-Prostaglandin A2 in counteracting VEGF-driven neovascularization, particularly in conditions where VEGF release and isoprostane formation coincide, such as myocardial ischemia. []
Q3: Is there any evidence for the presence of 8-iso-Prostaglandin A2 in patients with Irritable Bowel Syndrome (IBS)?
A: While research indicates elevated levels of certain PUFA metabolites, like 5,6-EET, in IBS patients, there is currently no direct evidence suggesting a similar increase in 8-iso-Prostaglandin A2 levels in these patients. [] Further research is needed to explore a potential link between 8-iso-Prostaglandin A2 and IBS.
Q4: Are there any known structural analogs of 8-iso-Prostaglandin A2 with different biological activities?
A: Yes, research highlights the importance of the electrophilic carbon in 8-iso-Prostaglandin A2 for its ability to activate TRPA1. [] For instance, PGB2, a structural analog lacking the reactive electrophilic carbon due to steric hindrance, does not activate TRPA1. [] This comparison emphasizes the crucial role of specific structural features in mediating the biological activity of 8-iso-Prostaglandin A2 and its analogs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













